Benzo(a)pyrene diol epoxide Benzo(a)pyrene diol epoxide Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.
Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.
7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.
Brand Name: Vulcanchem
CAS No.: 55097-80-8
VCID: VC21347834
InChI: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol

Benzo(a)pyrene diol epoxide

CAS No.: 55097-80-8

Cat. No.: VC21347834

Molecular Formula: C20H14O3

Molecular Weight: 302.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene diol epoxide - 55097-80-8

CAS No. 55097-80-8
Molecular Formula C20H14O3
Molecular Weight 302.3 g/mol
IUPAC Name 4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
Standard InChI InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H
Standard InChI Key DQEPMTIXHXSFOR-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Chemical Structure and Properties

Benzo(a)pyrene diol epoxide, formally known as 7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide, is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄O₃ and a molecular weight of 302.3 g/mol . The compound is also referred to by several synonyms including BPDE, 7,8,8a,9a-tetrahydrobenzo tetrapheno[10,11-b]oxirene-7,8-diol, and Anti BaPDE .

The stereochemistry of benzo(a)pyrene diol epoxide plays a crucial role in its biological activity. The metabolic transformations leading to BPDE create chiral carbons, resulting in multiple stereochemical forms, including enantiomeric and diastereomeric variants . The most biologically significant form is 7R,8S-dihydroxy-9R,10R-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, commonly referred to as anti-benzo[a]pyrene-7,8-diol-9,10-epoxide .

Physical and Chemical Characteristics

The compound features multiple functional groups that contribute to its reactivity, including:

PropertyValue/Description
Molecular FormulaC₂₀H₁₄O₃
Molecular Weight302.3 g/mol
Chemical ClassPolycyclic aromatic hydrocarbon metabolite
Functional GroupsEpoxide, diol (dihydroxy)
Primary StructureTetrahydro derivative of benzo[a]pyrene with epoxide and diol groups
ReactivityHighly electrophilic, DNA-reactive

As a metabolite of benzo(a)pyrene with an epoxide functional group, BPDE demonstrates high chemical reactivity, particularly toward nucleophilic centers in biological macromolecules like DNA .

Formation and Metabolic Pathways

The formation of benzo(a)pyrene diol epoxide occurs through a well-characterized series of enzymatic reactions. This metabolic pathway represents a critical example of bioactivation, where the parent compound benzo(a)pyrene is transformed into a more reactive and dangerous metabolite.

Diolepoxide Mechanism

The diolepoxide mechanism for benzo(a)pyrene features a sequence of metabolic transformations that ultimately lead to the formation of BPDE. This process involves three distinct enzymatic steps :

  • Stereospecific oxygenation at the 7,8 double bond of benzo(a)pyrene by mixed-function oxidases (primarily CYP1A1 and CYP1B1), producing benzo(a)pyrene-7,8-oxide. This reaction is highly stereoselective, yielding essentially a single enantiomer of the 7,8-epoxide .

  • Hydration of the 7,8-epoxide by epoxide hydratase, resulting in the formation of an optically pure (-)-trans-7,8-diol .

  • Stereoselective oxygenation by mixed-function oxidases at the 9,10 double bond of the (-)-trans-7,8-diol, producing optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene and optically active r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene in an approximate ratio of 10:1 .

The resulting anti-benzo(a)pyrene-7,8-diol-9,10-epoxide is considered the ultimate DNA-reactive metabolite of benzo(a)pyrene .

Stereochemistry of Metabolic Activation

The stereochemistry of BPDE formation is remarkably specific and plays a crucial role in its biological activity:

Metabolic StepEnzyme InvolvedStereochemical Result
Initial EpoxidationCYP1A1, CYP1B1Single enantiomer of 7,8-epoxide
HydrolysisEpoxide hydrataseOptically pure (-)-trans-7,8-diol
Secondary EpoxidationCYP1A1, CYP1B1Predominantly r-7,t-8-dihydroxy-t-9,10-oxy isomer

The stereoselectivity of these enzymatic reactions highlights the specificity of the metabolic machinery involved in bioactivation processes and contributes significantly to understanding structure-activity relationships of carcinogenic compounds .

Biological Activity and DNA Interactions

The primary mechanism through which benzo(a)pyrene diol epoxide exerts its mutagenic and carcinogenic effects involves direct interaction with DNA. This interaction leads to the formation of specific DNA adducts that can disrupt normal cellular processes.

Cytotoxic and Mutagenic Properties

BPDE exhibits potent cytotoxicity and mutagenicity through several mechanisms:

  • Direct binding to DNA, forming adducts that can lead to misreading during DNA replication

  • Disruption of DNA replication processes

  • Induction of mutations, particularly in oncogenes and tumor suppressor genes

  • Generation of characteristic mutation patterns that have been observed in humans exposed to PAH mixtures

These properties make BPDE a significant contributor to the carcinogenic effects of benzo(a)pyrene and related polycyclic aromatic hydrocarbons .

Role in Carcinogenesis

Benzo(a)pyrene diol epoxide plays a central role in the carcinogenic effects associated with exposure to benzo(a)pyrene and other polycyclic aromatic hydrocarbons (PAHs).

Mechanistic Evidence

Strong and consistent experimental and human mechanistic evidence indicates that benzo(a)pyrene contributes to genotoxic and carcinogenic effects resulting from occupational exposure to complex PAH mixtures . The formation of anti-benzo(a)pyrene-7,8-diol-9,10-oxide-DNA adducts is consistent with:

  • Anti-benzo(a)pyrene-7,8-diol-9,10-epoxide-associated genotoxic effects in surrogate tissues

  • Mutation patterns in the TP53 gene in lung tumors from humans exposed to PAH mixtures containing benzo(a)pyrene

The connection between BPDE-induced DNA damage and characteristic mutations in critical genes provides strong supporting evidence linking metabolism of benzo(a)pyrene to DNA-reactive agents with key mutational events that can lead to tumor development .

Human Health Implications

Exposure to benzo(a)pyrene and its metabolite BPDE is associated with various adverse health effects:

Health EffectEvidence
CancerMultiple tumor sites including alimentary tract, liver, kidney, respiratory tract, pharynx, and skin in animal studies; increased cancer risks in lung and skin in humans exposed to PAH mixtures
Developmental ToxicityDevelopmental neurotoxicity and cardiovascular effects following gestational exposures in animal studies
Reproductive ToxicityDecreased sperm counts, ovary weight, and follicle numbers in animal studies
ImmunotoxicityDecreased immunoglobulin and B cell numbers and thymus weight in animal studies

The evidence for carcinogenicity is particularly strong, with both animal and human studies showing consistent effects across multiple exposure routes and target tissues .

Research Findings on Exposure and Risk Assessment

Research on benzo(a)pyrene diol epoxide has established important connections between environmental and occupational exposures to PAHs and cancer development.

Occupational Exposure Studies

Strong evidence of carcinogenicity exists in occupations involving exposure to PAH mixtures containing benzo(a)pyrene, including:

  • Aluminum production

  • Chimney sweeping

  • Coal gasification

  • Coal-tar distillation

  • Coke production

  • Iron and steel founding

  • Paving and roofing with coal tar pitch

An increasing number of occupational studies demonstrate a positive exposure-response relationship between cumulative benzo(a)pyrene exposure and lung cancer . The consistent findings across diverse occupational settings strengthen the evidence for the carcinogenic potential of benzo(a)pyrene and its metabolites, including BPDE.

Biomarkers of Exposure and Effect

The anti-benzo(a)pyrene-7,8-diol-9,10-oxide-DNA adduct serves as an important biomarker of both exposure and biological effect. Epidemiology studies involving exposure to PAH mixtures have reported associations between internal biomarkers of exposure to benzo(a)pyrene (benzo(a)pyrene diol epoxide-DNA adducts) and various adverse outcomes, including:

  • Adverse birth outcomes (reduced birth weight, postnatal body weight, and head circumference)

  • Neurobehavioral effects

  • Decreased fertility

These biomarker studies provide a mechanistic link between exposure, formation of reactive metabolites, biological effects, and clinical outcomes.

Current Classification and Regulatory Status

Based on the extensive evidence from animal, human, and mechanistic studies, benzo(a)pyrene has received specific regulatory attention.

Carcinogenicity Classification

Under the EPA's Guidelines for Carcinogen Risk Assessment, benzo(a)pyrene is classified as "carcinogenic to humans" based on:

  • Strong and consistent evidence in animals and humans

  • Extensive studies demonstrating carcinogenicity in multiple animal species via all routes of administration

  • Increased cancer risks in humans exposed to different PAH mixtures containing benzo(a)pyrene

  • Strong mechanistic evidence linking metabolism to DNA-reactive agents with key mutational events

As the key DNA-reactive metabolite of benzo(a)pyrene, BPDE plays a central role in this classification.

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